molecular formula C8H16O B081980 7-Octen-1-ol CAS No. 13175-44-5

7-Octen-1-ol

Cat. No.: B081980
CAS No.: 13175-44-5
M. Wt: 128.21 g/mol
InChI Key: WXPWPYISTQCNDP-UHFFFAOYSA-N
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Description

7-Octen-1-ol is an organic compound with the molecular formula C8H16O. It is a colorless to almost colorless liquid with a mild, pleasant odor. This compound is a member of the alcohol family and features an unsaturated carbon chain with a hydroxyl group at the terminal position. It is commonly used in the fragrance industry due to its pleasant aroma and is also a valuable intermediate in organic synthesis .

Mechanism of Action

Target of Action

7-Octen-1-ol primarily targets olfactory receptors, particularly in insects. These receptors play a crucial role in the detection of volatile compounds, aiding in behaviors such as locating food sources and mates .

Mode of Action

this compound interacts with olfactory receptors by binding to them, which triggers a signal transduction pathway. This interaction leads to the activation of neurons that send signals to the brain, resulting in the perception of the compound’s scent. In insects, this can lead to behavioral changes such as attraction or repulsion .

Biochemical Pathways

The binding of this compound to olfactory receptors activates G-protein coupled receptors (GPCRs), which then initiate a cascade of intracellular events. This includes the activation of adenylate cyclase, increasing cyclic AMP (cAMP) levels, and opening ion channels. The influx of ions generates an action potential that is transmitted to the brain .

Pharmacokinetics

Its metabolism may involve oxidation and conjugation, followed by excretion through urine .

Result of Action

At the molecular level, the action of this compound results in the activation of olfactory neurons. This leads to cellular responses such as changes in ion concentrations and neuronal firing rates. At the organismal level, it can influence behaviors like foraging and mating in insects .

Action Environment

Environmental factors such as temperature, humidity, and the presence of other volatile compounds can influence the efficacy and stability of this compound. Higher temperatures may increase its volatility, enhancing its detection by olfactory receptors. Conversely, high humidity levels might reduce its volatility, potentially decreasing its effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Octen-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of 1-iodohexan-6-ol with vinyl magnesium bromide. The reaction is typically carried out in the presence of copper(I) iodide in tetrahydrofuran and hexane at -40°C under an inert atmosphere . The reaction proceeds through the formation of a Grignard reagent, which then reacts with the vinyl group to form the desired product.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-octene followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-octene, followed by reduction to yield the alcohol. The reaction is typically catalyzed by transition metal complexes such as rhodium or cobalt .

Chemical Reactions Analysis

Types of Reactions: 7-Octen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Octen-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.

    Biology: It serves as a biochemical reagent in studies involving cell signaling and metabolic pathways.

    Medicine: Research has explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Comparison with Similar Compounds

    1-Octen-3-ol: Another unsaturated alcohol with a similar structure but with the hydroxyl group at the third carbon position.

    1-Octanol: A saturated alcohol with a similar carbon chain length but without the double bond.

Uniqueness of 7-Octen-1-ol: this compound’s unique combination of an unsaturated carbon chain and a terminal hydroxyl group gives it distinct chemical reactivity and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis. Additionally, its pleasant odor and antimicrobial properties further enhance its value in various applications .

Properties

IUPAC Name

oct-7-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h2,9H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPWPYISTQCNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157194
Record name Oct-7-en-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13175-44-5
Record name 7-Octen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13175-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oct-7-en-1-ol
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Record name Oct-7-en-1-ol
Source EPA DSSTox
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Record name Oct-7-en-1-ol
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture containing 1.7 liter of anhydrous tetrahydrofuran (distilled from sodium/benzophenone ketyl) and 600 g (5.4 mol) of distilled 1,7-octadiene (Aldrich Chemical Co. Inc.) was prepared under nitrogen. Borane in tetrahydrofuran (1 M, 600 ml, 0.60 mol) was added dropwise to the mixture over a 1.0 hr period while the mixture was maintained at 25° C. The resultant solution was stirred for 1 hr at room temperature and then 25 ml of water was added thereto followed by 300 ml of 3 M sodium hydroxide. These additions were followed by 300 ml of 30% aqueous hydrogen peroxide while maintaining the mixture at 30° to 40° C. The mixture was stirred for 15 min and the phases which formed were separated. The aqueous phase was extracted 3 times with an equal volume of pentane. The combined pentane extracts were washed with 200 ml of 10% aqueous sodium bisulfite, then with saturated aqueous sodium chloride and then dried over magnesium sulfate. The mixture was filtered and the filtrate was evaporated and distilled to yield the title compound (bp 62°-64° C., 20 mm) as a colorless oil having the following physical characteristics:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the acetate form of 7-octen-1-ol in insect chemical communication?

A1: Research indicates that the acetate form of this compound, specifically this compound acetate, plays a role in insect communication, particularly as a potential pheromone component. Electrophysiological studies demonstrated that this compound acetate elicited strong responses in the antennae of male moths of various species, including Manduca sexta []. This suggests its potential role in attracting these insects. While highly attractive, it wasn't as potent as some longer-chain analogs like 8-nonen-1-ol acetate in these specific species [].

Q2: How does the structure of this compound relate to its activity as a potential insect pheromone component?

A2: The presence of the acetate group and the length of the carbon chain in this compound acetate appear crucial for its activity. Studies exploring structure-activity relationships found that modifying the chain length or the position of the double bond significantly reduced or eliminated the attractiveness to male cabbage loopers (Trichoplusia ni) []. This suggests that insects like T. ni may possess specific receptors sensitive to the precise chemical structure of this compound acetate.

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